(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660975
InChI: InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m1/s1
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine

CAS No.:

Cat. No.: VC17660975

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Standard InChI InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3/t8-/m1/s1
Standard InChI Key ZKYATSWXTBXDHA-MRVPVSSYSA-N
Isomeric SMILES C[C@H](C1=CC2=C(C=C1)OCCCO2)N
Canonical SMILES CC(C1=CC2=C(C=C1)OCCCO2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine, reflects its stereospecific configuration at the chiral center (C1) and its bicyclic framework. The benzodioxepin core consists of a benzene ring fused to a seven-membered dioxepin ring containing two oxygen atoms at the 1- and 5-positions. The ethanamine side chain extends from the 7-position of the benzodioxepin system, with the amine group positioned at the terminal carbon .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight209.24 g/mol
CAS Number13657-17-5
IUPAC Name(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine
Chiral Centers1 (R configuration)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (2 ether O, 1 amine N)

The presence of the amine group introduces polarity, enhancing solubility in polar solvents like water or ethanol, while the aromatic system contributes to lipophilicity, enabling membrane permeability .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine likely proceeds via asymmetric reductive amination or resolution techniques to achieve the desired (R)-configuration. A plausible route involves:

  • Formation of the benzodioxepin ketone: Friedel-Crafts acylation of 3,4-dihydro-2H-1,5-benzodioxepin with acetyl chloride.

  • Asymmetric amination: Enantioselective reduction of the ketone to the corresponding alcohol, followed by conversion to the amine via a Gabriel synthesis or Staudinger reaction.

Chiral auxiliaries or catalytic asymmetric hydrogenation may enforce stereochemical control, though specific reaction conditions remain proprietary .

Industrial Manufacturing Challenges

Scale-up faces hurdles in maintaining enantiopurity and minimizing byproducts. Continuous-flow systems with immobilized chiral catalysts could improve efficiency, but no commercial production data are disclosed.

Target ClassPotential EffectRationale
Monoamine oxidasesInhibition → AntidepressantStructural similarity to MAO inhibitors like selegiline
σ ReceptorsModulation → NeuroprotectionBenzodioxepin affinity for σ-1 sites
Bacterial efflux pumpsDisruption → AntimicrobialLipophilicity enhances membrane interaction

Comparative Bioactivity

While direct studies are lacking, related compounds exhibit:

  • Antidepressant activity: Benzodioxepin analogs inhibit serotonin reuptake (IC₅₀ = 12–45 nM) .

  • Antimicrobial effects: Ethylamine derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus.

Applications in Drug Discovery

Lead Optimization Strategies

The amine group serves as a handle for derivatization:

  • Acylation: Introducing acyl groups to modulate bioavailability.

  • Sulfonamide formation: Enhancing target selectivity via hydrogen bonding.

Case Study: Parkinson’s Disease Therapy

A hypothetical drug candidate could exploit the compound’s ability to cross the blood-brain barrier and inhibit monoamine oxidase B (MAO-B), akin to rasagiline. Computational docking studies (in silico) suggest favorable binding to MAO-B (ΔG = -9.2 kcal/mol), though experimental validation is needed.

Comparison with Structural Analogs

Table 3: Functional Group Variations and Implications

CompoundModificationImpact
(1R)-1-(Benzodioxepin-7-yl)ethanol-OH instead of -NH₂Reduced CNS penetration
7-(2-Aminoethyl)-benzodioxepinExtended alkyl chainIncreased σ receptor affinity
N-Acetyl derivativeAcetylated amineImproved metabolic stability

The primary amine in (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine offers superior reactivity for further functionalization compared to ether or ketone analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator